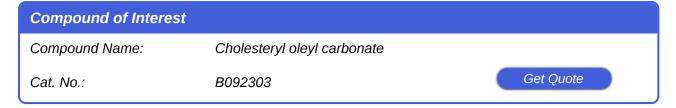


Cross-verification of cholesteryl oleyl carbonate properties using different analytical techniques

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An Objective Guide to the Analytical Cross-Verification of Cholesteryl Oleyl Carbonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount. **Cholesteryl oleyl carbonate** (COC), a liquid crystal material, presents unique thermal and structural characteristics relevant to advanced drug delivery systems.[1] This guide provides a comparative overview of various analytical techniques used to characterize COC, presenting supporting data and methodologies to ensure robust cross-verification of its properties.

Physicochemical Properties of Cholesteryl Oleyl Carbonate

Cholesteryl oleyl carbonate is the carbonate ester of cholesterol and oleyl alcohol.[1] It is a soft, crystalline material that exhibits thermotropic liquid crystal behavior, meaning its phase transitions are temperature-dependent.[1][2] This property is critical for its application in temperature-sensitive formulations and devices.[2]

Table 1: General Physicochemical Properties of Cholesteryl Oleyl Carbonate



Property	Value	Source
CAS Number	17110-51-9	[1][2][3][4]
Molecular Formula	С46Н80О3	[1][3][4][5][6]
Molecular Weight	~681.1 g/mol	[4][5][6]
Appearance	Transparent liquid or soft crystalline material	[1][6]
Melting Point	~20 °C	[1][3][6]

Cross-Verification by Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of COC. The data obtained from orthogonal methods can be used to confirm its identity, purity, thermal behavior, and crystalline structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermotropic phase transitions of COC. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[2]

Table 2: Phase Transition Temperatures and Enthalpies for **Cholesteryl Oleyl Carbonate** (DSC Data)



Transition	Temperature (°C)	Enthalpy (J/g)	Source
Smectic → Cholesteric (Heating)	18.3	-	[2]
Cholesteric → Isotropic (Heating)	37.5	-	[2]
Cholesteric → Smectic	34.5	2.1	[2]
Smectic → Isotropic	40.2	3.8	[2]
Isotropic → Cholesteric (Cooling)	35.1	-	[2]
Cholesteric → Smectic (Cooling)	15.8	-	[2]

Spectroscopic Characterization

Spectroscopic methods provide information about the chemical structure and functional groups, confirming the identity of the synthesized or procured material.

Table 3: Key Spectroscopic Data for Cholesteryl Oleyl Carbonate

Technique	Key Peaks <i>l</i> Signals	Interpretation	Source
¹H NMR	δ 5.35 (m, 1H)	Cholesterol C6-H	[2]
FTIR	1745 cm ⁻¹	C=O (Carbonate) Stretch	[2]
1250 cm ⁻¹	C-O-C Asymmetric Stretch	[2]	
Mass Spectrometry	681.1256 g/mol	Molecular Weight Validation	[2]





Structural Analysis: X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and microstructure of materials. Analysis of COC powder provides detailed information on its solid-state arrangement.[7]

Table 4: Crystallographic Data for Cholesteryl Oleyl Carbonate (XRD Data)

Parameter	Value	Source
Crystal System	Primitive Monoclinic	[7]
Space Group	Pc	[7]
Unit Cell Parameters	a = 18.921 Å, b = 12.952 Å, c = 9.276 Å, β = 91.32°	[7]
Average Crystallite Size	60 nm	[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results.

Differential Scanning Calorimetry (DSC):

- A precisely weighed sample of purified COC (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere.
- To avoid metastable states and ensure reproducible results, a slow heating/cooling rate (e.g., ≤1°C/min) is recommended.[2]
- The heat flow is recorded as a function of temperature to identify endothermic and exothermic transitions.



X-Ray Diffraction (XRD):

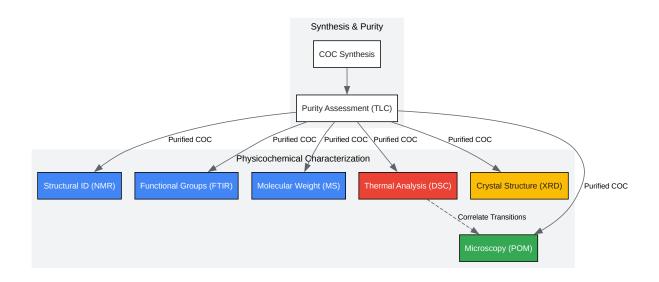
- A well-ground, powdered specimen of COC is prepared and mounted on a sample holder.
- The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation).
- The diffraction pattern is recorded over a range of 2θ angles.
- The resulting data is analyzed to determine the crystal structure, space group, and unit cell parameters. Line broadening analysis can be used to determine crystallite size and microstrain.[7]

Spectroscopy (NMR, FTIR):

- ¹H NMR: The COC sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is acquired on an NMR spectrometer, and chemical shifts are reported relative to a reference standard (e.g., TMS).[2]
- FTIR: A small amount of the sample is analyzed, either as a melt in a capillary cell or using an Attenuated Total Reflectance (ATR) accessory.[5] The infrared spectrum is recorded, and the positions of absorption bands are used to identify characteristic functional groups.[2]

Visualization of Experimental Workflow





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Caption: Experimental workflow for the synthesis and cross-verification of **Cholesteryl Oleyl Carbonate**.

Comparison with Alternative Lipid Excipients

COC's properties make it a candidate for lipid-based drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Lipid Nanoparticles (LNPs). A comparison with structurally similar or functionally equivalent lipids is informative.

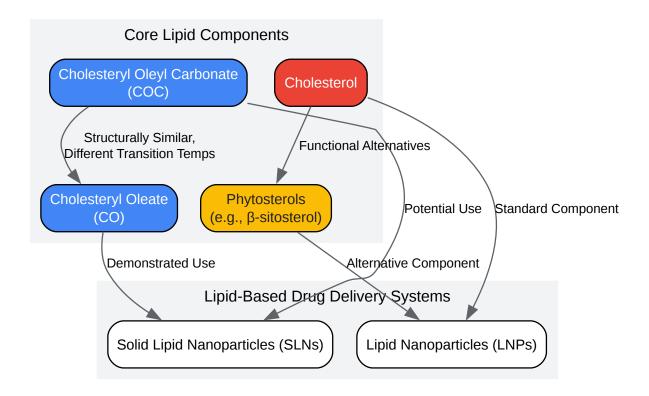
Table 5: Comparison of COC with Other Lipid Excipients



Feature	Cholesteryl Oleyl Carbonate (COC)	Cholesteryl Oleate (CO)	Cholesterol (in LNPs)	Phytosterols (e.g., β- sitosterol)
Primary Role	Thermotropic liquid crystal, lipid matrix former	Lipid matrix former	LNP structural stabilizer, aids transfection	Cholesterol replacement in LNPs
Key Property	Forms stable smectic and cholesteric phases[2]	Structurally similar to COC, also forms liquid crystals[7]	Enhances LNP stability and rigidity[8]	Induces polymorphic shapes in LNPs, enhances mRNA delivery[9]
Cholesteric Transition	Lower temperature (~29°C) than CO[2]	Higher temperature (~42.5°C) than COC[2]	Not a liquid crystal itself	Can alter LNP morphology and lamellarity[8]
Application Note	Suitable for biomedical applications near body temperature[2]	Also used in lipid-based formulations[10]	Standard component in FDA-approved mRNA LNP vaccines[11]	A promising alternative to cholesterol for improved intracellular delivery[9]

Logical Relationship Diagram





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Caption: Comparison of **Cholesteryl Oleyl Carbonate** with other lipids used in drug delivery.

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- To cite this document: BenchChem. [Cross-verification of cholesteryl oleyl carbonate properties using different analytical techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092303#cross-verification-of-cholesteryl-oleyl-carbonate-properties-using-different-analytical-techniques]

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